N,N'-(Methylenedi-4,1-phenylene)bis(stearamide)

Description

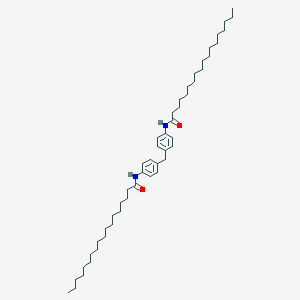

N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) (CAS 16108-98-8) is a bisamide compound featuring two stearamide (C18 alkyl chain) groups connected via a methylenedi-4,1-phenylene linker. Its molecular formula is C49H82N2O2, with a molecular weight of 731.207 and a high logP value of 14.1, indicating extreme hydrophobicity . Key physical properties include a density of 0.958 g/cm³, melting point of 86.7°C, and boiling point of 826.3°C at atmospheric pressure . The compound is utilized in HPLC analysis under reverse-phase conditions and as a rubber antioxidant to enhance aging resistance .

Properties

IUPAC Name |

N-[4-[[4-(octadecanoylamino)phenyl]methyl]phenyl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H82N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-48(52)50-46-39-35-44(36-40-46)43-45-37-41-47(42-38-45)51-49(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34,43H2,1-2H3,(H,50,52)(H,51,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQJVDUHVONSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H82N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167059 | |

| Record name | N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

731.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16108-98-8 | |

| Record name | N,N′-(Methylenedi-4,1-phenylene)bis[octadecanamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16108-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016108988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(methylenedi-4,1-phenylene)bis(stearamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Methylenedi-4,1-phenylene)bis(stearamide) typically involves the reaction of stearic acid with methylenedianiline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Stearic acid is reacted with methylenedianiline in the presence of a dehydrating agent.

Step 2: The reaction mixture is heated to a specific temperature to facilitate the formation of N,N’-(Methylenedi-4,1-phenylene)bis(stearamide).

Step 3: The product is purified through recrystallization or other suitable purification methods.

Industrial Production Methods: In industrial settings, the production of N,N’-(Methylenedi-4,1-phenylene)bis(stearamide) is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and high yield of the product .

Chemical Reactions Analysis

Types of Reactions: N,N’-(Methylenedi-4,1-phenylene)bis(stearamide) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.

Substitution: The amide groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups into the molecule .

Scientific Research Applications

Chromatography

N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of compounds. A notable application involves its use on the Newcrom R1 HPLC column, where it serves as an effective stationary phase for the separation of complex mixtures. The method employs a mobile phase composed of acetonitrile, water, and phosphoric acid, with adaptations for mass spectrometry compatibility by substituting phosphoric acid with formic acid. This approach allows for the isolation of impurities and is scalable for preparative separation processes .

Polymer Science

In polymer applications, N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) acts as a lubricant and dispersant. Its waxy consistency aids in reducing friction during processing, enhancing the flow properties of polymer blends. This characteristic is particularly beneficial in thermoplastic processing where it functions as an internal/external lubricant to improve the processability of polymers and to stabilize color and reduce degradation .

Material Engineering

The compound's unique structure lends itself to applications in material engineering, particularly in developing composite materials with improved mechanical and thermal properties. Research indicates that incorporating N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) into composite matrices can enhance their overall performance characteristics, such as heat resistance and mechanical strength .

Case Study 1: Chromatographic Analysis

In a study conducted using reverse-phase HPLC methods, N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) was effectively employed to separate various organic compounds from food packaging materials. The results demonstrated a high degree of separation efficiency and specificity for target analytes, showcasing its utility in quality control processes within the food industry .

Case Study 2: Polymer Lubrication

A research project focused on optimizing the processing conditions of thermoplastics revealed that adding N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) significantly reduced the viscosity of polymer melts. This reduction facilitated easier processing at lower temperatures, thus conserving energy while maintaining product quality. The study concluded that this compound could serve as a viable alternative to traditional lubricants used in polymer production .

Data Table: Applications Overview

| Application Area | Description | Benefits |

|---|---|---|

| Chromatography | HPLC separation of organic compounds | High efficiency and specificity |

| Polymer Processing | Acts as a lubricant and dispersant in thermoplastics | Reduces friction; enhances processability |

| Material Engineering | Enhances mechanical and thermal properties in composites | Improved strength and heat resistance |

Mechanism of Action

The mechanism of action of N,N’-(Methylenedi-4,1-phenylene)bis(stearamide) involves its interaction with molecular targets and pathways in various systems. The compound’s amide groups can form hydrogen bonds with other molecules, influencing their behavior and properties. In industrial applications, it acts as a lubricant by reducing friction between surfaces, thereby preventing wear and tear .

Comparison with Similar Compounds

Key Differences :

- Alkyl Chain Length : The target compound’s stearamide groups (C18) confer superior lubricity and thermal stability compared to shorter-chain analogues (e.g., pentanamide or hexanamide derivatives), which exhibit higher solubility in polar solvents .

- Linker Chemistry : The methylenediphenylene group provides rigidity, enhancing thermal resistance, whereas polyamine linkers (e.g., in Tetraethylenepentamine bis(stearamide)) introduce cationic character for surfactant applications .

Urea and Carbamate Derivatives

Key Differences :

- Linker Reactivity : Urea derivatives form stronger hydrogen bonds, increasing polarity and solubility in aqueous systems, whereas carbamates (e.g., CAS 32022-53-0) exhibit hydrolytic instability compared to the stable amide bonds in the target compound .

- Toxicity : Urea derivatives (e.g., CAS 43136-14-7) may show higher aquatic toxicity (Chronic Category 4) compared to the target compound’s low environmental hazard .

Aromatic and Functionalized Derivatives

Key Differences :

- Functional Groups : Chlorinated derivatives (CAS 62477-08-1) enhance flame retardancy but increase environmental persistence. Adamantane-based compounds (CAS 86583-14-4) offer exceptional thermal stability (>300°C) due to their rigid structure .

- Molecular Weight : The target compound’s higher molecular weight (731 vs. 458–504) contributes to its use in high-melt applications like rubber processing .

Biological Activity

N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) (CAS Number: 16108-98-8) is a compound of interest due to its unique structural properties and potential biological applications. This article explores its biological activity, including its pharmacological effects, potential toxicity, and applications in various fields.

- Molecular Formula : C49H82N2O2

- Molecular Weight : 731.207 g/mol

- LogP : 14.1 (indicating high lipophilicity)

- InChI Key : ALQJVDUHVONSKS-UHFFFAOYSA-N

These properties suggest that the compound is highly hydrophobic, which may influence its interaction with biological membranes and its overall bioactivity.

Toxicity and Safety Profile

The safety profile of N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) is crucial for its application in pharmaceuticals and industrial uses. Toxicological evaluations indicate that compounds with similar structures can exhibit varying degrees of toxicity depending on their environmental persistence and bioaccumulation potential. For instance, environmental assessments have highlighted concerns regarding the persistence of similar amide compounds in aquatic ecosystems .

Case Studies and Research Findings

- Separation Techniques : The compound can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC), which allows for the isolation of impurities and pharmacokinetic studies. This method employs a mobile phase consisting of acetonitrile and water, indicating the compound's compatibility with standard analytical techniques .

- Environmental Impact Assessments : Studies conducted on related compounds have shown significant environmental persistence and potential bioaccumulation, raising concerns about their long-term ecological effects. Such findings necessitate thorough risk assessments before widespread application .

- Biodegradability Studies : Investigations into the biodegradability of structurally similar compounds suggest that while some may degrade rapidly in aquatic environments, others exhibit significant resistance to breakdown, which could lead to accumulation in food chains .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for N,N'-(Methylenedi-4,1-phenylene)bis(stearamide), and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves condensation reactions between stearamide derivatives and methylenediphenylene precursors. For example, analogous bisamide compounds (e.g., N,N'-((4-(Diethylamino)phenyl)methylene)bis(2-methylpropanamide)) are synthesized via Schiff base formation using aldehydes and amides under reflux in polar aprotic solvents . Optimization includes stoichiometric control (e.g., 1:2 aldehyde-to-amide ratio), temperature modulation (60–100°C), and catalysis (e.g., acetic acid). Yield improvements (up to 80%) are achieved by iterative solvent purification and inert atmosphere conditions .

Q. How can researchers characterize the structural purity of N,N'-(Methylenedi-4,1-phenylene)bis(stearamide)?

- Methodological Answer : Fourier Transform Infrared Spectroscopy (FTIR) is critical for verifying amide bond formation (C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹). Differential Scanning Calorimetry (DSC) identifies thermal transitions (e.g., melting points >150°C for stearamide derivatives). Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms methylenediphenylene bridging (aromatic protons at δ 6.5–7.5 ppm) and stearamide alkyl chain integration (δ 0.8–1.5 ppm) . High-resolution mass spectrometry (HRMS) or LC–MS validates molecular weight (C₅₁H₈₈N₄O₂; MW 789.27) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : While acute toxicity data for N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) are limited, structurally related ureas show low acute hazards (oral LD₅₀ >2000 mg/kg in rats, non-irritant to skin) . However, conflicting classifications exist: EU Regulation 790/2009 lists chronic aquatic hazard (H413) for similar reaction masses . Researchers should adhere to standard PPE (gloves, lab coats), fume hood use during synthesis, and waste disposal compliant with aquatic toxicity guidelines (OECD 301/302).

Advanced Research Questions

Q. How can curing kinetics or polymerization behavior be modeled for methylenediphenylene-bridged amides in material science applications?

- Methodological Answer : For analogous bismaleimide resins (e.g., 1,1′-(methylenedi-4,1-phenylene)bismaleimide), curing involves two-stage kinetics: (1) nucleophilic amine addition (second-order reaction) and (2) maleimide homopolymerization (multistep chain propagation). FTIR monitors double-bond conversion, while DSC quantifies exothermic peaks. A kinetic model combining Arrhenius equations for each stage predicts curing extents under isothermal/dynamic conditions. Activation energies (Eₐ) for homopolymerization (~80–120 kJ/mol) are significantly higher than for amine addition (~40–60 kJ/mol) .

Q. How can discrepancies in toxicity classifications (e.g., aquatic hazard vs. non-classified) be resolved for this compound?

- Methodological Answer : Contradictions arise from differences in test organisms, endpoints, and regulatory frameworks. For example, N,N'-(Methylenedi-4,1-phenylene)bis[N'-cyclohexylurea] is classified as H413 (EU) but unclassified in other jurisdictions. Resolution requires:

- Standardized testing : Conduct OECD 201 (algae), 202 (daphnia), and 203 (fish) assays to harmonize LC₅₀/EC₅₀ data.

- Purity analysis : Impurities (e.g., residual solvents, byproducts) may influence toxicity; HPLC-MS identifies confounding factors .

- Read-across analysis : Compare with structurally similar ureas (e.g., N,N''-(methylenedi-4,1-phenylene)bis[N'-octylurea]) to infer hazard thresholds .

Q. What strategies mitigate phase separation or aggregation in stearamide-containing polymer blends?

- Methodological Answer : Stearamide’s long alkyl chains (C₁₈) induce hydrophobicity, risking incompatibility with polar matrices. Strategies include:

- Compatibilization : Graft copolymerization (e.g., maleic anhydride-functionalized polymers) improves interfacial adhesion.

- Nanostructuring : Solvent-assisted extrusion or sonication disperses stearamide domains below 100 nm, verified by TEM/DLS.

- Thermal profiling : DSC identifies optimal processing temperatures between the stearamide’s melt point (≈80°C) and matrix degradation threshold .

Q. How does N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) interact with biological macromolecules in drug delivery systems?

- Methodological Answer : Bisamide compounds exhibit affinity for lipid bilayers and proteins. For example, bis-maleimide analogs covalently conjugate with thiol-containing proteins (e.g., albumin) via Michael addition. To study interactions:

- Fluorescence quenching : Monitor tryptophan emission changes upon ligand binding.

- Molecular docking : Simulate binding energies with lipid transporters (e.g., serum albumin PDB 1AO6).

- In vitro release assays : Use Franz diffusion cells to quantify drug release kinetics from stearamide-stabilized liposomes .

Contradiction Analysis

-

Key Data Conflicts :

- Aquatic Toxicity : EU Regulation 790/2009 classifies methylenediphenylene-urea reaction masses as H413 (chronic aquatic toxicity) , while Korean assessments report no classification .

- Reproductive Toxicity : Screening data for analogs show NOEL = 1000 mg/kg/day (rats), but insufficient evidence for GHS categorization .

-

Resolution Framework :

Prioritize recent, jurisdiction-specific guidelines and validate via standardized OECD protocols. Cross-reference impurity profiles and environmental fate studies (e.g., hydrolytic stability) to clarify discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.